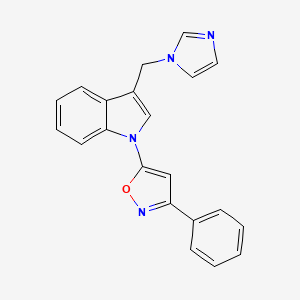

5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole

Beschreibung

The compound 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole is a heterocyclic molecule featuring a unique fusion of indole, imidazole, and isoxazole moieties.

Eigenschaften

Molekularformel |

C21H16N4O |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

5-[3-(imidazol-1-ylmethyl)indol-1-yl]-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C21H16N4O/c1-2-6-16(7-3-1)19-12-21(26-23-19)25-14-17(13-24-11-10-22-15-24)18-8-4-5-9-20(18)25/h1-12,14-15H,13H2 |

InChI-Schlüssel |

WYBNGERDAGUCOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N3C=C(C4=CC=CC=C43)CN5C=CN=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling with the isoxazole moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole and indole rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities

Wirkmechanismus

The mechanism of action of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Indole-Imidazole Cores

Compounds sharing the indole-imidazole framework (Table 1) demonstrate how substituents influence properties:

Table 1: Key Indole-Imidazole Derivatives

Key Observations :

- Substituent Effects: Chloro (Cl), bromo (Br), and methoxy (OCH₃) groups increase molecular weight and polarity, influencing solubility and binding interactions.

- Spectral Consistency : Indole-imidazole derivatives exhibit characteristic 1H NMR signals for indolic H protons (δ 7.5–8.5 ppm) and imidazole NH (δ ~8.0 ppm), corroborating structural similarities .

Isoxazole-Containing Derivatives

The 3-phenylisoxazole moiety in the target compound is critical for stability and reactivity. Evidence highlights:

- Positional Isomerism : 3- and 5-phenylisoxazoles have nearly identical melting points, leading to historical misidentification during nitration studies. This underscores the need for precise analytical techniques (e.g., X-ray crystallography) to distinguish isomers .

- Synthetic Challenges : Impurities in phenylisoxazole precursors (e.g., 5-phenylisoxazole in 3-phenylisoxazole syntheses) complicate isolation, necessitating rigorous purification .

Pharmacological and Computational Insights

- Computational Properties : Analogous compounds like 5-(1H-indol-3-yl)-2-propyl-1,3-oxazole (XLogP3 = 3.3, PSA = 41.8) suggest moderate lipophilicity and membrane permeability for the target molecule .

Biologische Aktivität

The compound 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole can be represented as follows:

This structure features an indole moiety linked to an imidazole and an isoxazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and imidazole have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells.

Case Studies

- Indole Derivatives : A study evaluated a series of indole derivatives for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. One compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

- Mechanism of Action : The mechanism studies revealed that these compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, similar to the action of colchicine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with similar imidazole and indole structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Research Findings

A preliminary investigation identified 3-substituted indole-imidazole compounds that displayed weak to moderate inhibition against MRSA with MIC values ranging from ≤0.25 µg/mL. Notably, these compounds lacked cytotoxic effects on human cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. For example:

- Substituent Effects : The presence of halogen substitutions on the indole ring significantly enhances antibacterial activity against MRSA.

- Side Chain Variations : Variations in the side chains attached to the imidazole ring can lead to differences in potency and selectivity towards specific pathogens .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.